Propane-1,3-diylbis(phenylarsinic acid)
Description
Propane-1,3-diylbis(phenylarsinic acid) is an organoarsenic compound characterized by a propane-1,3-diyl backbone (-CH₂-CH₂-CH₂-) linking two phenylarsinic acid groups. The phenylarsinic acid moieties contain arsenic in the +3 oxidation state bonded to phenyl rings and hydroxyl groups, forming a structure analogous to phosphinic or carboxylic acids but with arsenic as the central atom. Arsenic-containing compounds often exhibit unique coordination behavior and reactivity due to arsenic’s larger atomic radius and lower electronegativity compared to phosphorus or oxygen .
Properties
CAS No. |
93766-12-2 |
|---|---|
Molecular Formula |
C15H18As2O4 |
Molecular Weight |
412.14 g/mol |
IUPAC Name |
3-[hydroxy(phenyl)arsoryl]propyl-phenylarsinic acid |
InChI |
InChI=1S/C15H18As2O4/c18-16(19,14-8-3-1-4-9-14)12-7-13-17(20,21)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19)(H,20,21) |
InChI Key |
DNCPCUROZJJMES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](=O)(CCC[As](=O)(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propane-1,3-diylbis(phenylarsinic acid) typically involves the reaction of phenylarsinic acid with a propane-1,3-diol derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phenylarsinic acid, propane-1,3-diol, and appropriate catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of propane-1,3-diylbis(phenylarsinic acid) may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Propane-1,3-diylbis(phenylarsinic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the arsenic atoms to lower oxidation states.
Substitution: The phenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) derivatives, while reduction can produce arsenic(III) compounds. Substitution reactions can result in various substituted phenylarsinic acid derivatives.
Scientific Research Applications
Propane-1,3-diylbis(phenylarsinic acid) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of propane-1,3-diylbis(phenylarsinic acid) involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to active sites, altering the function of these biomolecules. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Data Tables
Table 1: Functional Group Impact on Properties
| Functional Group | Example Compound | Key Application | Toxicity | Coordination Strength (Hypothesized) |
|---|---|---|---|---|
| Phenylarsinic acid | Target compound | Catalysis/Sensing | High | Moderate (As-O bonds) |
| Diphenylphosphine | 1,3-Bis(diphenylphosphino)propane | Catalysis | Moderate | Strong (P-M bonds) |
| Carboxylic acid | Di-isophthalic acid MOF linker | Fluorescence sensing | Low | Strong (O-M bonds) |
| Hydrazide/Sulfanediyl | Schiff base (Ni(II) detection) | Metal chelation | Moderate | Selective (N/S donors) |
Table 2: Market and Production Insights (Phosphorus Analogs)
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